An In-Depth Technical Guide to 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone
An In-Depth Technical Guide to 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a halogenated N-acylated phenothiazine derivative. Phenothiazines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 2-position and a chloroacetyl moiety at the 10-position of the phenothiazine core is anticipated to significantly modulate its physicochemical and pharmacological properties. This document consolidates the available information on its chemical identity, probable synthetic route, and predicted physicochemical characteristics. Furthermore, it explores the potential biological significance of this molecule by drawing parallels with structurally related compounds, particularly in the realms of antimicrobial and anticancer research. Detailed experimental protocols for the synthesis and characterization of analogous compounds are presented to provide a practical framework for researchers. This guide aims to be a foundational resource for scientists interested in the further investigation and potential therapeutic application of this specific phenothiazine derivative.
Introduction: The Phenothiazine Scaffold in Medicinal Chemistry
The phenothiazine tricycle is a privileged scaffold in drug discovery, renowned for its diverse pharmacological applications.[1][2] Since the advent of chlorpromazine as the first typical antipsychotic, phenothiazine derivatives have been extensively explored, leading to the development of drugs with antihistaminic, antiemetic, and anxiolytic properties. The unique "butterfly" conformation of the phenothiazine ring system and its electron-rich nature allow for extensive functionalization, leading to a wide array of biological activities.[3]
The introduction of an electron-withdrawing trifluoromethyl group at the 2-position of the phenothiazine nucleus is a common strategy to enhance neuroleptic potency. Concurrently, N-acylation at the 10-position offers a versatile handle for modifying the molecule's lipophilicity, steric bulk, and potential for interacting with biological targets. The chloroacetyl group, in particular, introduces a reactive electrophilic site, opening avenues for further derivatization or covalent interactions with target proteins. This guide focuses on the specific derivative, 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, providing a detailed examination of its fundamental properties and therapeutic potential.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone | - |
| Synonyms | 10-(Chloroacetyl)-2-(trifluoromethyl)-10H-phenothiazine | [4] |
| CAS Number | 38221-55-5 | [4] |
| Molecular Formula | C₁₅H₉ClF₃NOS | [4] |
| Molecular Weight | 343.75 g/mol | [4] |
| SMILES | c1ccc2c(c1)N(c1cc(ccc1S2)C(F)(F)F)C(=O)CCl | [4] |
| InChI | InChI=1/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2 | [4] |
Based on the properties of similar phenothiazine derivatives, it is predicted that this compound will exhibit moderate solubility in organic solvents and limited solubility in water.[4] The presence of the trifluoromethyl group enhances its lipophilicity.[4]
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone is not documented in peer-reviewed literature, the most probable synthetic route is the N-acylation of 2-(trifluoromethyl)phenothiazine with chloroacetyl chloride. This reaction is a variation of the well-established Friedel-Crafts acylation.
Proposed Synthesis Pathway
The synthesis likely proceeds via the reaction of 2-(trifluoromethyl)phenothiazine with chloroacetyl chloride in an appropriate solvent, such as dry benzene or toluene, often in the presence of a mild base like triethylamine to scavenge the HCl byproduct.
Caption: Proposed synthesis of the target compound.
General Experimental Protocol for N-Acylation of Phenothiazines
The following is a generalized protocol based on the synthesis of analogous N-acylphenothiazines. This should be adapted and optimized for the specific synthesis of the title compound.
Materials:
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2-(Trifluoromethyl)phenothiazine
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Chloroacetyl chloride
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Dry Benzene (or other suitable aprotic solvent)
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Triethylamine
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5% Sodium Bicarbonate solution
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Anhydrous Sodium Sulfate
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Round bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
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In a round bottom flask, dissolve 2-(trifluoromethyl)phenothiazine in dry benzene.
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In a separate dropping funnel, prepare a solution of chloroacetyl chloride in dry benzene, containing a stoichiometric amount of triethylamine.
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With continuous stirring, add the chloroacetyl chloride solution dropwise to the phenothiazine solution at room temperature.
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After the addition is complete, reflux the reaction mixture for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure.
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Wash the resulting residue with a 5% sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by washing with water.
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Extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Spectroscopic Characterization
Although experimental spectra for the title compound are not available, the following are the expected characteristic signals based on the analysis of similar N-acylated phenothiazines.[3]
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¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methylene protons of the chloroacetyl group would likely appear as a singlet around 4.5-5.0 ppm.
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¹³C NMR: The carbonyl carbon of the ethanone group is expected to resonate around 165-170 ppm. Aromatic carbons will appear in the 115-145 ppm range. The carbon of the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
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IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (343.75 g/mol ), along with characteristic fragmentation patterns of the phenothiazine core and the chloroacetyl side chain.
Biological Context and Therapeutic Potential
While no specific biological studies have been published for 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, the extensive research on related phenothiazine derivatives provides a strong foundation for predicting its potential therapeutic applications.
Antimicrobial Activity
N-haloacetylated phenothiazines have demonstrated significant antifungal activity.[3] Studies have shown that compounds bearing a chlorine or bromine atom on the N-acetyl group are as active as clinically used antifungal agents like 5-fluorocytosine and fluconazole.[3] The presence of the chloroacetyl group in the title compound suggests it may possess potent antifungal properties, warranting further investigation against a panel of pathogenic fungi. The lipophilic nature imparted by the trifluoromethyl group could enhance its ability to penetrate fungal cell membranes.
Anticancer Activity
Numerous phenothiazine derivatives have been investigated for their anticancer properties.[1][2] N-acylphenothiazines, in particular, have shown higher cytotoxic activity against human leukemic and squamous carcinoma cell lines than the parent phenothiazine compound.[1] The mechanism of action is thought to be independent of radical-mediated processes.[1] The trifluoromethyl group is a common feature in many anticancer drugs, and its presence in the title compound, combined with the N-chloroacetyl moiety, makes it a compelling candidate for screening against various cancer cell lines.
Caption: Potential therapeutic avenues for the target compound.
Future Directions and Conclusion
2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone represents an under-investigated yet promising molecule within the vast chemical space of phenothiazine derivatives. The primary immediate need is for the definitive synthesis and thorough physicochemical and spectroscopic characterization of this compound to confirm its structure and establish its basic properties. Following this, a systematic biological evaluation is warranted.
Key future research steps should include:
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Optimized Synthesis and Characterization: Development of a robust and scalable synthetic protocol, followed by comprehensive analysis using NMR, IR, Mass Spectrometry, and X-ray crystallography.
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In Vitro Biological Screening: Evaluation of its antimicrobial activity against a broad panel of bacterial and fungal pathogens. Assessment of its cytotoxic effects on various cancer cell lines to determine its potential as an anticancer agent.
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Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate its molecular mechanism of action. This could involve enzyme inhibition assays, studies on membrane integrity, or analysis of cell signaling pathways.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to establish clear structure-activity relationships, which will guide the design of more potent and selective derivatives.
References
- Sarmiento, G. P., et al. (2015). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Bioorganic & Medicinal Chemistry, 23(17), 5635-5644.
- Motohashi, N., et al. (1991). Synthesis and biological activity of N-acylphenothiazines. Anticancer Research, 11(5), 1931-1935.
-
Crysdot LLC. (n.d.). 2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone. Retrieved from [Link]
- Jaszczyszyn, A., et al. (2012). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry, 56, 24-38.4-38.
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- 4. CAS 38221-55-5: 2-chloro-1-[2-(trifluoromethyl)-10H-phenot… [cymitquimica.com]
